[3-(Benzyloxy)-5-chlorophenyl]methanamine
Overview
Description
[3-(Benzyloxy)-5-chlorophenyl]methanamine: is an organic compound with the molecular formula C14H14ClNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a benzyloxy group at the 3-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-5-chlorophenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Chlorination: The alcohol is then chlorinated at the 5-position using a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Benzyloxy)-5-chlorophenyl]methanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology:
Enzyme Inhibition: [3-(Benzyloxy)-5-chlorophenyl]methanamine has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Bioconjugation: It can be used to modify biomolecules for various biochemical assays and studies.
Medicine:
Drug Development: The compound can serve as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex chemical compounds.
Pharmaceuticals: The compound can be utilized in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-5-chlorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the chlorine atom at the 5-position can influence its electronic properties, affecting its reactivity and interaction with biological molecules. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .
Comparison with Similar Compounds
[3-(Benzyloxy)phenyl]methanamine: Lacks the chlorine substitution, which may result in different reactivity and biological activity.
[3-(Benzyloxy)-4-chlorophenyl]methanamine: Chlorine substitution at the 4-position instead of the 5-position, leading to different steric and electronic effects.
[3-(Benzyloxy)-5-fluorophenyl]methanamine: Fluorine substitution instead of chlorine, which can significantly alter its chemical and biological properties.
Uniqueness:
- The presence of both the benzyloxy group and the chlorine atom at specific positions on the phenyl ring makes [3-(Benzyloxy)-5-chlorophenyl]methanamine unique in terms of its chemical reactivity and potential applications. The combination of these substituents can enhance its binding affinity to biological targets and modify its electronic properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-chloro-5-phenylmethoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSMAXLBWADOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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